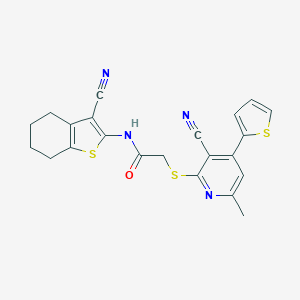![molecular formula C23H14F4N4OS2 B460243 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide CAS No. 488801-72-5](/img/structure/B460243.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C23H14F4N4OS2 and its molecular weight is 502.5g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes highlights the critical role of selectivity in deciphering the involvement of specific CYP isoforms in drug metabolism. This is particularly relevant for compounds with complex structures, as they might undergo metabolism by various CYP enzymes, affecting drug efficacy and safety. The study by Khojasteh et al. (2011) provides a re-evaluation of P450 isoform selectivity, which is crucial for predicting drug-drug interactions (Khojasteh et al., 2011).
Pharmacophore Design for Protein Kinase Inhibitors
The development of selective inhibitors for protein kinases, such as p38 mitogen-activated protein (MAP) kinase, involves complex molecules that can serve as potent therapeutic agents. Scior et al. (2011) reviewed the design, synthesis, and activity studies of compounds with tri- and tetra-substituted imidazole scaffolds, demonstrating the relevance of structural specificity in creating effective kinase inhibitors (Scior et al., 2011).
Thiophene Analogues in Carcinogenicity Studies
The synthesis and evaluation of thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl have been explored to understand the impact of aromatic ring substitution on potential carcinogenicity. Ashby et al. (1978) synthesized and evaluated thiophene derivatives for their carcinogenic potential, offering insights into the importance of structural components in determining biological activity (Ashby et al., 1978).
Development of G Protein-Biased Kappa Agonists
The therapeutic potential of novel G protein-biased kappa agonists in reducing pain and itch with fewer side effects highlights the significance of structural specificity and receptor selectivity in drug development. Mores et al. (2019) summarize recently discovered agonists, comparing structures and preclinical effects, relevant to understanding the pharmacological activities of complex compounds (Mores et al., 2019).
properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F4N4OS2/c24-13-6-4-12(5-7-13)18-8-17(23(25,26)27)16(10-29)21(30-18)33-11-20(32)31-22-15(9-28)14-2-1-3-19(14)34-22/h4-8H,1-3,11H2,(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGLBGHEHXDRRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=C(C(=CC(=N3)C4=CC=C(C=C4)F)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F4N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B460160.png)
![2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B460161.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B460164.png)
![Ethyl 4-cyano-5-[[2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate](/img/structure/B460166.png)
![Ethyl 2-[[2-(3-cyano-6-methyl-4-thiophen-2-ylpyridin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B460168.png)
![ethyl 2-[[2-(3-cyano-6-methyl-4-thiophen-2-ylpyridin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B460169.png)
![ethyl 2-[[2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B460170.png)

![Ethyl 4-cyano-5-[[2-[[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate](/img/structure/B460174.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide](/img/structure/B460175.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(3-cyano-4-pyridin-3-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B460176.png)
![ethyl 2-[[2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B460180.png)
![ethyl 4-cyano-5-[[2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate](/img/structure/B460181.png)
![ethyl 4-cyano-5-[[2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate](/img/structure/B460182.png)